molecular formula C18H26NP B1589441 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole CAS No. 672937-61-0

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

Cat. No.: B1589441
CAS No.: 672937-61-0
M. Wt: 287.4 g/mol
InChI Key: DVVDGSKDQGMLPW-UHFFFAOYSA-N
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Description

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole is a chemical compound known for its utility in various chemical reactions, particularly in the field of catalysis. This compound is characterized by the presence of a phosphine group attached to a pyrrole ring, which is further substituted with a phenyl group. The compound’s structure allows it to act as a ligand in various catalytic processes, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole typically involves the reaction of 1-phenyl-1H-pyrrole with di-tert-butylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by palladium or nickel complexes to facilitate the formation of the phosphine-pyrrole bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are common.

    Coupling Reactions: Palladium or nickel catalysts, along with bases like potassium carbonate or sodium tert-butoxide, are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation yields phosphine oxides, while coupling reactions produce various substituted aromatic compounds.

Scientific Research Applications

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole primarily involves its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers (e.g., palladium, nickel), forming stable complexes that facilitate various chemical transformations. These metal-ligand complexes activate substrates, lower activation energies, and increase reaction rates. The phenyl and pyrrole groups provide steric and electronic effects that influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Properties

IUPAC Name

ditert-butyl-(1-phenylpyrrol-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26NP/c1-17(2,3)20(18(4,5)6)16-13-10-14-19(16)15-11-8-7-9-12-15/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDGSKDQGMLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464862
Record name 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672937-61-0
Record name 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-(di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole (cataCXium®PtB) essential for the Suzuki coupling of aryl chlorides with basic nitrogen centers in water without added base, as opposed to other phosphorus ligands?

A1: The research [] demonstrates that cataCXium®PtB's effectiveness stems from its bulky structure. This bulkiness likely hinders the formation of inactive palladium species and facilitates the oxidative addition step in the catalytic cycle, even in the presence of potentially coordinating basic nitrogen groups on the aryl chloride substrates. While other phosphorus ligands were tested, they did not provide comparable yields, suggesting that their steric properties were not as beneficial for this specific reaction.

Q2: How does the acidity of the reaction medium affect the performance of cataCXium®PtB in these Suzuki couplings?

A2: The study [] reveals that cataCXium®PtB's efficacy is sensitive to pH. High yields were observed with 4-chlorobenzylamine at pH 6.0, but these diminished significantly at pH 5.0 and below. This decrease is attributed to the protonation of the pyrrole nitrogen in cataCXium®PtB at lower pH values. This protonation likely disrupts the coordination of the ligand to the palladium center, leading to the decomposition of the active catalytic species and consequently, lower yields.

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